4-(N-BOC-Amino)-1-(pivaloyl)piperidine
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Overview
Description
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a pivaloyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine typically involves the protection of the amino group on the piperidine ring with a BOC group, followed by the introduction of the pivaloyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected piperidine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The use of heterogeneous catalysts allows for the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing productivity relative to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-(pivaloyl)piperidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.
Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine after BOC removal.
Substitution: The major products are the substituted piperidine derivatives.
Scientific Research Applications
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine involves its ability to undergo deprotection and substitution reactions, which allows it to interact with various molecular targets. The BOC group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(N-BOC-Amino)piperidine: Similar structure but lacks the pivaloyl group.
1-(Pivaloyl)piperidine: Similar structure but lacks the BOC-protected amino group.
Uniqueness
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is unique due to the presence of both the BOC-protected amino group and the pivaloyl group, which provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANIGIOZUIRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677688 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-87-0 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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